Acide 1H-indazole-4-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

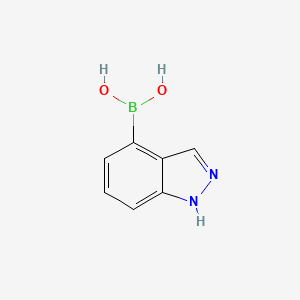

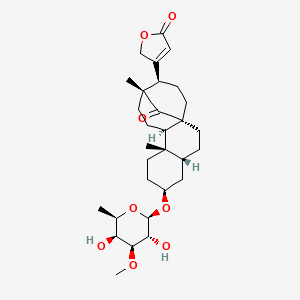

1H-Indazole-4-boronic acid is a chemical compound with the empirical formula C7H7BN2O2 and a molecular weight of 161.95 . It is typically available in solid form .

Synthesis Analysis

The synthesis of 1H-Indazole-4-boronic acid and similar compounds has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 1H-Indazole-4-boronic acid is represented by the SMILES string OB(C1=CC=CC2=C1C=NN2)O . The InChI code for this compound is 1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H, (H,9,10) .Physical and Chemical Properties Analysis

1H-Indazole-4-boronic acid is a white to tan solid that is highly soluble in water and other polar solvents . It has a boiling point of 166-168°C .Applications De Recherche Scientifique

Applications médicales

Les composés hétérocycliques contenant de l'indazole ont une grande variété d'applications médicales. Ils sont utilisés comme agents antihypertenseurs, anticancéreux, antidépresseurs, anti-inflammatoires et antibactériens .

Inhibiteurs de la phosphoinositide 3-kinase δ

Les indazoles peuvent être utilisés comme inhibiteurs sélectifs de la phosphoinositide 3-kinase δ pour le traitement des maladies respiratoires .

Approches synthétiques

Les stratégies récentes pour la synthèse des 1H- et 2H-indazoles comprennent des réactions catalysées par des métaux de transition, des réactions de cyclisation réductrices et la synthèse de 2H-indazoles via la formation consécutive de liaisons C-N et N-N sans catalyseur ni solvant .

Préparation de pyrimidines trisubstituées

L'acide 1H-indazole-4-boronique peut être utilisé dans la préparation de pyrimidines trisubstituées comme inhibiteurs de la phosphatidylinositol 3-kinase .

Préparation d'inhibiteurs de bisphosphonates

Ce composé peut également être utilisé dans la préparation d'inhibiteurs de bisphosphonates de la farnésyl pyrophosphate synthase humaine .

Synthèse de benzonaphthyridinones pyridinylées

L'this compound peut être utilisé dans la synthèse de benzonaphthyridinones pyridinylées comme inhibiteurs de la mTOR pour le traitement du cancer .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

Indazole-containing compounds, such as 1H-Indazole-4-boronic acid, continue to be an area of interest in medicinal chemistry due to their broad range of biological activities . Future research will likely focus on developing new synthetic approaches and exploring their potential therapeutic applications .

Mécanisme D'action

Target of Action

1H-Indazole-4-boronic acid, also known as (1H-Indazol-4-yl)boronic acid, primarily targets enzymes that contain serine or threonine residues in their active sites. These enzymes often play crucial roles in various biochemical pathways, including those involved in cancer cell proliferation and survival .

Mode of Action

The compound interacts with its targets by forming a covalent bond with the hydroxyl group of the serine or threonine residues. This interaction inhibits the enzyme’s activity, leading to a disruption in the biochemical processes that the enzyme regulates. For example, in cancer cells, this inhibition can result in reduced cell proliferation and increased apoptosis .

Biochemical Pathways

1H-Indazole-4-boronic acid affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes, the compound can halt the progression of the cell cycle, leading to cell cycle arrest. Additionally, it can activate apoptotic pathways, resulting in programmed cell death .

Pharmacokinetics

The pharmacokinetics of 1H-Indazole-4-boronic acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed and distributed throughout the body. It undergoes metabolic transformation primarily in the liver, where it is converted into inactive metabolites. These metabolites are then excreted via the kidneys. The compound’s bioavailability is influenced by its stability and solubility in biological fluids .

Result of Action

At the molecular level, the action of 1H-Indazole-4-boronic acid results in the inhibition of enzyme activity, leading to a cascade of cellular effects. These effects include the disruption of cell cycle progression, induction of apoptosis, and inhibition of cell proliferation. At the cellular level, these actions can lead to reduced tumor growth and potentially shrinkage of existing tumors .

Propriétés

IUPAC Name |

1H-indazol-4-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-3-7-5(6)4-9-10-7/h1-4,11-12H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZZJZIZRARGGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656834 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023595-17-6 |

Source

|

| Record name | 1H-Indazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

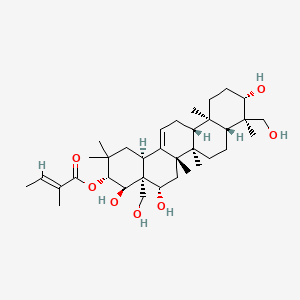

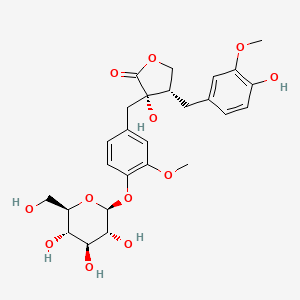

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[(1R,2R,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-2,8-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B591401.png)